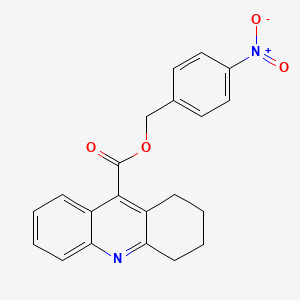

4-Nitrobenzyl 1,2,3,4-tetrahydroacridine-9-carboxylate

Description

4-Nitrobenzyl 1,2,3,4-tetrahydroacridine-9-carboxylate (CAS: 379728-19-5) is a nitrogen-containing heterocyclic compound derived from the tetrahydroacridine scaffold. Its structure features a 4-nitrobenzyl ester group at the 9-position of the tetrahydroacridine core, contributing to its molecular weight of 360.36 g/mol (C₂₁H₁₆N₂O₄) . This compound is primarily utilized in pharmacological research, particularly in the development of acetylcholinesterase (AChE) inhibitors, owing to the tetrahydroacridine moiety’s known interaction with neurological targets .

Properties

IUPAC Name |

(4-nitrophenyl)methyl 1,2,3,4-tetrahydroacridine-9-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4/c24-21(27-13-14-9-11-15(12-10-14)23(25)26)20-16-5-1-3-7-18(16)22-19-8-4-2-6-17(19)20/h1,3,5,7,9-12H,2,4,6,8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBANTDDDDCVWFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobenzyl 1,2,3,4-tetrahydroacridine-9-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Tetrahydroacridine Core: The initial step involves the synthesis of the tetrahydroacridine core through a cyclization reaction of appropriate precursors under acidic or basic conditions.

Introduction of Carboxylate Group: The carboxylate group is introduced via esterification or carboxylation reactions.

Attachment of Nitrobenzyl Group: The final step involves the nitration of benzyl chloride followed by its attachment to the tetrahydroacridine carboxylate core through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzyl 1,2,3,4-tetrahydroacridine-9-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitrobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-aminobenzyl 1,2,3,4-tetrahydroacridine-9-carboxylate.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity

Research indicates that compounds similar to 4-Nitrobenzyl 1,2,3,4-tetrahydroacridine-9-carboxylate exhibit significant antioxidant properties. These compounds can scavenge free radicals and may protect cells from oxidative stress, making them potential candidates for therapeutic agents in diseases associated with oxidative damage .

2. Neuroprotective Effects

Studies have demonstrated that derivatives of tetrahydroacridine compounds can enhance cognitive function and provide neuroprotection. The mechanism involves the modulation of neurotransmitter systems, particularly in conditions like Alzheimer's disease. This suggests that 4-Nitrobenzyl 1,2,3,4-tetrahydroacridine-9-carboxylate may have similar effects .

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes linked to neurodegenerative diseases. Inhibitors of acetylcholinesterase (AChE) derived from this class of compounds show promise in improving cholinergic transmission in the brain .

Material Science Applications

1. Photonic Devices

Due to its unique optical properties, 4-Nitrobenzyl 1,2,3,4-tetrahydroacridine-9-carboxylate has potential applications in the development of photonic devices. Its ability to absorb and emit light at specific wavelengths makes it suitable for use in sensors and light-emitting devices .

2. Polymer Chemistry

In polymer science, incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. Its functional groups allow for chemical modifications that can tailor the material's properties for specific applications .

Analytical Chemistry Applications

1. Chromatography

The compound serves as a useful standard in chromatographic techniques for the analysis of related compounds. Its distinct retention time allows for accurate quantification in complex mixtures .

2. Spectroscopy

In spectroscopic studies, 4-Nitrobenzyl 1,2,3,4-tetrahydroacridine-9-carboxylate can be used as a probe to investigate molecular interactions due to its fluorescent properties. This application is particularly valuable in biological assays where monitoring interactions at the molecular level is crucial .

Case Study 1: Neuroprotective Properties

A study investigated the neuroprotective effects of tetrahydroacridine derivatives on neuronal cell lines subjected to oxidative stress. The results indicated that these compounds significantly reduced cell death and improved cell viability compared to controls .

Case Study 2: Photonic Applications

Research on photonic devices utilizing this compound showed enhanced performance characteristics when incorporated into light-emitting diodes (LEDs). The study highlighted improvements in efficiency and color purity .

Mechanism of Action

The mechanism of action of 4-Nitrobenzyl 1,2,3,4-tetrahydroacridine-9-carboxylate involves its interaction with specific molecular targets. The nitrobenzyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The tetrahydroacridine core may interact with neurotransmitter receptors, potentially modulating their activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The tetrahydroacridine scaffold allows for diverse substitutions, enabling comparisons with derivatives bearing different functional groups. Key analogs include:

Table 1: Structural and Physicochemical Properties

Key Observations :

- The chloro derivative’s lower molecular weight (349.81 vs. 360.36) may improve bioavailability .

- Solubility : The ester group in the nitrobenzyl derivative likely reduces polarity compared to the carboxylic acid dihydrate (), impacting solubility in aqueous systems. In contrast, the amine substituent in N-benzyl-1,2,3,4-tetrahydroacridin-9-amine may enhance solubility in polar solvents .

AChE Inhibitory Activity

The tetrahydroacridine core is historically associated with AChE inhibition, as seen in tacrine derivatives. While direct data for 4-nitrobenzyl 1,2,3,4-tetrahydroacridine-9-carboxylate are lacking, structural modifications (e.g., nitro group) may mitigate toxicity through altered metabolic pathways .

Biological Activity

4-Nitrobenzyl 1,2,3,4-tetrahydroacridine-9-carboxylate (CAS No. 379728-19-5) is a chemical compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound is part of a broader class of tetrahydroacridine derivatives which have been studied for various pharmacological effects, including their roles as acetylcholinesterase inhibitors and potential anticancer agents.

- Molecular Formula : C21H16N2O4

- Molecular Weight : 360.36 g/mol

- Structure : The compound features a nitro group at the para position of the benzyl moiety, which is critical for its biological activity.

The biological activity of 4-nitrobenzyl 1,2,3,4-tetrahydroacridine-9-carboxylate is primarily attributed to its interaction with various biological targets:

- Acetylcholinesterase Inhibition : The compound has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission. Such activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Acetylcholinesterase Inhibition Study :

A study demonstrated that 4-nitrobenzyl tetrahydroacridine derivatives exhibited potent AChE inhibitory activity. This was assessed using various concentrations of the compound against AChE extracted from rat brain tissue. The results indicated an IC50 value significantly lower than that of standard AChE inhibitors, suggesting strong potential for therapeutic applications in Alzheimer's disease management . -

Anticancer Activity Assessment :

In vitro studies on human cancer cell lines revealed that 4-nitrobenzyl tetrahydroacridine compounds could induce apoptosis through the generation of reactive oxygen species (ROS). The compound was found to preferentially target malignant cells over normal cells, indicating a promising therapeutic index. The mechanism involved DNA damage and subsequent activation of apoptotic pathways . -

Neuroprotective Effects :

Research has shown that compounds similar to 4-nitrobenzyl tetrahydroacridine can mitigate oxidative stress in neuronal models. This neuroprotective effect was attributed to the compound's ability to scavenge free radicals and reduce mitochondrial dysfunction associated with neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for 4-Nitrobenzyl 1,2,3,4-tetrahydroacridine-9-carboxylate, and what analytical techniques are used for its characterization?

Answer: The synthesis of tetrahydroacridine derivatives typically involves multi-step protocols, such as cyclization of precursor amines with ketones or aldehydes, followed by functionalization with nitrobenzyl groups via esterification or condensation reactions . For example, analogous compounds (e.g., chloro- or fluoro-substituted tetrahydroacridines) are synthesized under reflux conditions using catalysts like sulfuric acid or Lewis acids, followed by purification via column chromatography . Characterization employs:

- IR spectroscopy to confirm ester carbonyl (C=O) and nitro (NO₂) stretches (e.g., 1700–1750 cm⁻¹ and 1520–1350 cm⁻¹, respectively).

- NMR (¹H/¹³C) to assign proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and verify ester linkage integrity.

- Mass spectrometry to validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What physicochemical properties are critical for handling this compound in experimental settings?

Answer: Key properties include:

- Molecular weight : ~350–400 g/mol (estimated from structural analogs) .

- Solubility : Likely polar aprotic solvents (e.g., DMSO, DMF) due to the nitro and ester groups, though empirical testing is advised.

- Stability : Susceptible to hydrolysis under acidic/basic conditions; store at −20°C in inert atmospheres to prevent nitro group reduction .

- Hazards : Potential irritant (based on Safety Data Sheets for related compounds); use PPE and fume hoods .

Advanced Research Questions

Q. How can researchers optimize synthesis yield when scaling reactions for this compound?

Answer: Optimization strategies include:

- Factorial design experiments to test variables (e.g., temperature, catalyst loading, solvent polarity) and identify interactions affecting yield . For example, a 2³ factorial design could evaluate temperature (25°C vs. 60°C), catalyst concentration (0.1 eq vs. 0.5 eq), and reaction time (6h vs. 12h).

- Process control tools (e.g., inline FTIR or HPLC monitoring) to track reaction progress and terminate at peak conversion .

- Purification refinement : Use gradient elution in chromatography or recrystallization with solvent mixtures to improve purity .

Q. How should contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved during characterization?

Answer: Contradictions may arise from impurities, tautomerism, or solvent effects. Methodological steps include:

- Replicate analyses : Confirm reproducibility across multiple batches .

- Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or assign stereochemistry.

- Computational validation : Compare experimental NMR/IR data with DFT-calculated spectra (e.g., using Gaussian or ORCA software) .

- Alternative techniques : Employ X-ray crystallography for unambiguous structural confirmation if crystals are obtainable .

Q. What experimental design principles are critical for evaluating this compound’s biological activity while minimizing confounding variables?

Answer:

- Control groups : Include vehicle controls (solvent-only) and reference compounds (e.g., known acetylcholinesterase inhibitors for neuroactivity studies).

- Dose-response studies : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ values.

- Solvent standardization : Ensure consistent solvent concentrations (<1% v/v) to avoid cytotoxicity artifacts .

- Blinded analysis : Assign sample codes to prevent bias in data interpretation .

Methodological Challenges in Data Interpretation

Q. How can researchers address discrepancies between theoretical predictions and experimental results (e.g., bioactivity assays)?

Answer:

- Revisit assumptions : Verify computational parameters (e.g., force fields in docking studies) or assay conditions (e.g., pH, temperature) .

- Meta-analysis : Compare results with literature on structurally similar compounds (e.g., 7-chloro-tetrahydroacridine derivatives) to identify trends .

- Hypothesis refinement : If the compound shows unexpected activity, explore off-target interactions via proteome-wide screening or molecular dynamics simulations .

Theoretical and Conceptual Frameworks

Q. How can a theoretical framework guide research on this compound’s mechanism of action?

Answer:

- Link to established theories : For neuroactive compounds, apply the cholinergic hypothesis (e.g., acetylcholinesterase inhibition) to design enzyme kinetics assays .

- Structure-activity relationship (SAR) models : Use quantum mechanical calculations to correlate electronic properties (e.g., nitro group electron-withdrawing effects) with bioactivity .

- Systems biology approaches : Integrate omics data to map broader biological pathways affected by the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.